molecular formula C22H22N2O6 B2553115 N-(2,5-dimethoxyphenyl)-3-(tetrahydrofuran-2-carboxamido)benzofuran-2-carboxamide CAS No. 872609-29-5

N-(2,5-dimethoxyphenyl)-3-(tetrahydrofuran-2-carboxamido)benzofuran-2-carboxamide

Cat. No. B2553115
M. Wt: 410.426
InChI Key: HAXJVHAQNNVLFD-UHFFFAOYSA-N
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Description

The compound N-(2,5-dimethoxyphenyl)-3-(tetrahydrofuran-2-carboxamido)benzofuran-2-carboxamide is a complex organic molecule that likely exhibits interesting chemical and biological properties. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of structurally related benzofuran derivatives, which can be useful in inferring some aspects of the compound .

Synthesis Analysis

The synthesis of related benzofuran derivatives often involves multi-step reactions with careful selection of starting materials and reagents. For instance, the synthesis of tetrahydrobenzofuran derivatives as described in paper involves an oxidation step using dimethyldioxirane. Similarly, the synthesis of N-aryl benzoxadiazocine derivatives in paper employs a three-component reaction involving N-aryl-3-oxobutanamides, salicylaldehyde, and urea. These methods suggest that the synthesis of the target compound may also require a multi-step approach, possibly involving an amide formation step and a cyclization step to form the benzofuran ring system.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is often elucidated using spectroscopic techniques such as NMR spectroscopy, as mentioned in papers and . The presence of dimethoxyphenyl and tetrahydrofuran groups in the target compound would likely contribute to its unique NMR characteristics, which could be used to confirm the structure of the synthesized compound.

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions, depending on the functional groups present. The oxidation reactions described in paper and the condensation reactions in paper highlight the reactivity of different sites within the benzofuran ring system. The target compound may also be amenable to similar reactions, which could be used to further modify its structure or to attach additional functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can vary widely. The presence of substituents such as the dimethoxyphenyl and tetrahydrofuran groups in the target compound would influence its solubility, melting point, and stability. The antimicrobial evaluation and docking studies mentioned in paper , as well as the biological evaluation in paper , suggest that benzofuran derivatives can exhibit significant biological activity, which may also be true for the target compound.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Novel Heterocyclic Compound Synthesis : A study detailed the synthesis of novel compounds, including derivatives of benzodifuran, with anti-inflammatory and analgesic activities. This research showcases the broader application of benzofuran derivatives in medicinal chemistry (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

  • Antimicrobial and Docking Studies : Another study synthesized and characterized thiophene-2-carboxamides for antimicrobial evaluation, demonstrating the utility of such compounds in developing new antimicrobial agents (Sailaja Rani Talupur, K. Satheesh, K. Chandrasekhar, 2021).

  • Diverse Biological Activities : Benzofuran and dihydrobenzofuran scaffolds are highlighted as core components in a number of biologically active compounds, including drugs. This underscores the importance of these scaffolds in drug discovery and development (Liena Qin, D. Vo, Azadeh Nakhai, C. D. Andersson, M. Elofsson, 2017).

  • Lewis Acid-Catalyzed Synthesis : Research on the synthesis of benzofurans and tetrahydrobenzofurans from acrolein dimer and 1,3-dicarbonyl compounds illustrates the versatility of these compounds in organic synthesis and potential pharmacological applications (Wenbo Huang, Jing Xu, Changhui Liu, Zhiyang Chen, Yanlong Gu, 2019).

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-3-(oxolane-2-carbonylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O6/c1-27-13-9-10-17(28-2)15(12-13)23-22(26)20-19(14-6-3-4-7-16(14)30-20)24-21(25)18-8-5-11-29-18/h3-4,6-7,9-10,12,18H,5,8,11H2,1-2H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAXJVHAQNNVLFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethoxyphenyl)-3-(tetrahydrofuran-2-carboxamido)benzofuran-2-carboxamide

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